1-(4-fluorophenyl)-1H-pyrazol-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-1-3-9(4-2-7)13-6-8(11)5-12-13/h1-6H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKWWOPAKRZWTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156602-69-5 | |
| Record name | 1-(4-fluorophenyl)-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 4 Fluorophenyl 1h Pyrazol 4 Amine and Analogous Pyrazolamines
Established Synthetic Pathways for the Pyrazole (B372694) Ring System
The formation of the pyrazole ring, a foundational step for synthesizing the target compound, can be accomplished through several reliable methods. These pathways offer versatility in accommodating various substituents and reaction conditions.
Condensation Reactions for Pyrazole Core Formation
The most traditional and widely used method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. rsc.orgchim.it This approach, often referred to as the Knorr pyrazole synthesis, allows for the direct formation of the pyrazole ring. chim.it The reaction of a 1,3-diketone with a substituted hydrazine, such as (4-fluorophenyl)hydrazine, can theoretically yield the desired 1-aryl-pyrazole scaffold. mdpi.com The regioselectivity of this reaction—determining which nitrogen of the hydrazine attacks which carbonyl group—can be influenced by the steric and electronic properties of the substituents on both reactants. mdpi.comnih.gov For example, reactions conducted in N,N-dimethylacetamide at room temperature have been shown to provide high regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles. organic-chemistry.org
| Reactant 1 (1,3-Dicarbonyl) | Reactant 2 (Hydrazine) | Conditions | Product Type |
| 1,3-Diketone | Arylhydrazine | N,N-Dimethylacetamide, Room Temp | 1-Aryl-3,5-substituted pyrazole mdpi.com |
| β-Ketoester | Hydrazine Hydrate | Acidic or Basic Catalysis | Pyrazolone |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | Ethanol or N,N-Dimethylacetamide | Regioisomeric mixture of pyrazoles nih.gov |
Multicomponent Reaction (MCR) Strategies for Complex Pyrazole Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex pyrazole structures. beilstein-journals.org These strategies are highly valued for their ability to rapidly generate molecular diversity. rsc.org A common MCR approach involves the condensation of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile (B47326) or a β-ketoester), and a hydrazine. rsc.org For instance, a three-component reaction of phenyl hydrazines, aldehydes, and malononitrile in an aqueous medium can produce multisubstituted 5-aminopyrazoles. rsc.org These reactions can be catalyzed by various agents, including mild Lewis acids or even performed under catalyst-free conditions, aligning with the principles of green chemistry. beilstein-journals.orgnih.gov
| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Product Scaffold |
| Aldehyde | Malononitrile | Hydrazine Hydrate | Nano SiO2 / Water nih.gov | Dihydropyrano[2,3-c]pyrazole |
| Aldehyde | β-Ketoester | Hydrazine | Yb(PFO)3 beilstein-journals.org | Persubstituted pyrazole |
| Phenyl hydrazine | Aldehyde | Malononitrile | Sodium p-toluene sulfonate / Water rsc.org | Multisubstituted 5-aminopyrazole |
Cyclization of Key Precursors with Hydrazine Derivatives
The pyrazole ring can also be formed through the cyclization of various open-chain precursors with hydrazines. A prominent method involves the reaction of α,β-unsaturated ketones (chalcones) or α,β-unsaturated nitriles with hydrazine derivatives. chim.itnih.gov The reaction with α,β-unsaturated ketones typically first yields a pyrazoline intermediate, which is a partially saturated ring system. nih.govresearchgate.net This intermediate must then be oxidized to form the aromatic pyrazole ring. nih.gov Alternatively, precursors such as enaminones, generated from 1,3-dicarbonyl compounds and a dimethylformamide acetal, can undergo cyclization with hydrazines to furnish 1,4,5-substituted pyrazoles in a one-pot process. beilstein-journals.orgnih.gov
Oxidative Aromatization in Pyrazoline-to-Pyrazole Transformations
As mentioned, the cyclocondensation of α,β-unsaturated ketones with hydrazines is a primary route to pyrazolines. researchgate.netingentaconnect.com To obtain the final aromatic pyrazole, an oxidation step is necessary. mdpi.comnih.gov A wide range of oxidizing agents and systems have been developed for this transformation. researchgate.net Traditional reagents include manganese dioxide and lead tetraacetate. acs.org More modern and environmentally benign methods have also been established, such as using a catalytic amount of palladium on carbon (Pd/C) in acetic acid, which efficiently converts 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles. acs.org Electrochemical methods, employing inexpensive sodium chloride as a redox mediator, also provide a sustainable route for this oxidative aromatization. rsc.org
| Pyrazoline Substrate | Oxidizing System | Conditions | Advantage |
| 1,3,5-Trisubstituted Pyrazoline | Pd/C (catalytic) | Acetic Acid, 80 °C | Environmentally benign, high yield acs.org |
| 1,3,5-Trisubstituted Pyrazoline | SiO2-HNO3 | Mild conditions | High regioselectivity researchgate.net |
| Various Pyrazolines | Electrochemical (NaCl mediator) | Biphasic system (aq/org) | Sustainable, uses inexpensive reagents rsc.org |
| 1,3,5-Trisubstituted Pyrazoline | Iodobenzene diacetate | - | Effective for various substrates acs.org |
Targeted Synthesis Approaches for the 1-(4-Fluorophenyl)-1H-pyrazol-4-amine Scaffold
Synthesizing the specific compound this compound requires strategies that not only form the pyrazole ring but also ensure the correct placement of the 4-fluorophenyl and amino groups.
Regioselective Synthesis Strategies for Amine Position
Achieving the desired 4-amino substitution pattern is a critical challenge. A common and effective strategy is to introduce a nitro group at the 4-position, which can then be readily reduced to the target amine. The synthesis of 4-nitropyrazoles can be achieved by the direct nitration of a pyrazole ring using a nitrating agent like a mixture of fuming nitric acid and fuming sulfuric acid. guidechem.commdpi.com This approach, however, requires careful control to avoid side reactions. google.com An alternative precursor is 4-nitropyrazole itself, which can be N-arylated with a suitable fluorophenyl source. google.com
Once the 1-(4-fluorophenyl)-4-nitropyrazole intermediate is obtained, the final step is the reduction of the nitro group. This transformation is typically accomplished using standard catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or through chemical reduction methods. chim.itbohrium.com This two-step sequence—nitration followed by reduction—is a well-established method for preparing 4-aminopyrazoles. mdpi.com Another approach involves a Thorpe-Ziegler type cyclization of N-alkylated enaminonitriles, which can directly yield 4-aminopyrazole derivatives. mdpi.com A synthetic methodology for 3-aryl-substituted 4-aminopyrazoles has been demonstrated starting from acetophenones, proceeding through a nitrosopyrazole intermediate which is then reduced using sodium borohydride (B1222165) in the presence of a copper catalyst. bohrium.com
| Precursor | Reagents/Steps | Intermediate | Final Product |
| Pyrazole | 1. Nitration (HNO3/H2SO4) 2. N-Arylation 3. Reduction (e.g., Pd/C, H2) | 1-(4-Fluorophenyl)-4-nitropyrazole | This compound guidechem.commdpi.com |
| Acetophenone | 1. Claisen condensation 2. Oximation 3. Hydrazine condensation 4. Cu-catalyzed NaBH4 reduction | Nitrosopyrazole | 3-Aryl-4-aminopyrazole bohrium.com |
| Enaminonitrile | 1. N-alkylation 2. Intramolecular cyclization (Thorpe-Ziegler) | - | 4-Aminopyrazole derivative mdpi.com |
Introduction and Functionalization of the 4-Fluorophenyl Moiety
A prevalent approach is the copper-catalyzed N-arylation of 4-nitropyrazole with a suitable arylating agent, such as 4-fluorophenylboronic acid, in a Chan-Lam type coupling. This reaction typically involves a copper catalyst, a base, and an appropriate solvent. The presence of the electron-withdrawing nitro group at the C4 position can influence the reactivity of the pyrazole's NH group.
Alternatively, palladium-catalyzed Buchwald-Hartwig amination can be employed, coupling a 4-halopyrazole with 4-fluoroaniline (B128567) or vice-versa. This method is known for its high efficiency and functional group tolerance. The choice of ligand is crucial for the success of the Buchwald-Hartwig coupling, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results.
Optimization of Reaction Conditions and Yields in Pyrazole Synthesis
The optimization of reaction conditions is paramount to maximize the yield and purity of the desired products in both the N-arylation and the subsequent reduction steps.
For the N-arylation of 4-nitropyrazole, key parameters that are often optimized include the choice of catalyst (e.g., copper(I) or copper(II) salts for Chan-Lam, palladium precatalysts for Buchwald-Hartwig), the ligand, the base (e.g., inorganic bases like potassium carbonate or organic bases like triethylamine), the solvent, the reaction temperature, and the reaction time. The following table summarizes typical conditions and reported yields for the N-arylation of nitro-substituted azoles, which serve as a model for the synthesis of 1-(4-fluorophenyl)-4-nitropyrazole.
Table 1: Optimization of N-Arylation of Nitroazoles with Arylboronic Acids (Chan-Lam Coupling)
Click to view interactive data table
| Entry | Azole | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 3(5)-Nitro-1H-pyrazole | Phenylboronic acid | Cu(OAc)₂ (10) | NaOH | Methanol | Reflux | 24 | 75 | nih.gov |
| 2 | 3(5)-Nitro-1H-pyrazole | 4-Methylphenylboronic acid | Cu(OAc)₂ (10) | NaOH | Methanol | Reflux | 24 | 82 | nih.gov |
| 3 | 3(5)-Nitro-1H-pyrazole | 4-Methoxyphenylboronic acid | Cu(OAc)₂ (10) | NaOH | Methanol | Reflux | 24 | 85 | nih.gov |
| 4 | 4-Nitropyrazole | Phenylboronic acid | Cu(OAc)₂ (10) | NaOH | Methanol | Reflux | 24 | 68 | nih.gov |
| 5 | Imidazole | Phenylboronic acid | Cu(L2)₂(OTf)₂ (8) | K₂CO₃ | Methanol | RT | 24 | 95 | nih.gov |
Following the successful N-arylation to form 1-(4-fluorophenyl)-4-nitropyrazole, the subsequent reduction of the nitro group is required to yield the target this compound. Various reduction methods can be employed, with catalytic hydrogenation and chemical reduction being the most common.
Catalytic hydrogenation typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. This method is often clean and efficient, with water being the only byproduct. However, the conditions need to be carefully controlled to avoid the reduction of other functional groups, including the fluorine atom on the phenyl ring.
Chemical reduction offers an alternative and often milder approach. Reagents such as tin(II) chloride (SnCl₂) in an acidic medium, or iron (Fe) or zinc (Zn) powder in acetic acid, are commonly used for the selective reduction of aromatic nitro groups. The choice of reducing agent and reaction conditions can be optimized to achieve high yields and chemoselectivity. The table below provides an overview of typical conditions for the reduction of nitropyrazole derivatives.
Table 2: Optimization of the Reduction of 1-Aryl-4-nitropyrazoles
Click to view interactive data table
| Entry | Substrate | Reducing Agent/Catalyst | Solvent | Temp (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | 1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde oxime (precursor to nitro) | H₂ (1 atm), 10% Pd/Al₂O₃ | Acetic Acid | 40-60 | - | High | afinitica.com |
| 2 | 4-Nitroindazoles | Anhydrous SnCl₂ | Ethanol | 60 | - | - | researchgate.net |
| 3 | Aromatic Nitro Compounds | Hydrazine hydrate/FeCl₃·6H₂O on Alumina | Solvent-free (MW) | - | - | Good | researchgate.net |
| 4 | N-4-Nitrophenyl nicotinamide | H₂, Pd nanoparticle catalyst | - | Various | - | Quantitative | mit.edu |
By carefully selecting and optimizing the conditions for both the N-arylation and the subsequent nitro group reduction, a robust and efficient synthetic route to this compound and its analogs can be established. The choice of a specific methodology will often depend on factors such as substrate availability, desired scale of the reaction, and functional group compatibility.
Advanced Spectroscopic and Structural Characterization of 1 4 Fluorophenyl 1h Pyrazol 4 Amine
X-ray Crystallography for Solid-State Molecular Architecture Determination
Elucidation of Molecular Conformation and Dihedral Angles
Further experimental research and publication in peer-reviewed journals would be required to generate the data necessary to complete this detailed analytical profile.
Analysis of Intermolecular Interactions in Crystal Packing of 1-(4-fluorophenyl)-1H-pyrazol-4-amine
A comprehensive analysis of the intermolecular interactions for this compound, including specific details on hydrogen bonding and π-π stacking within its crystal lattice, cannot be provided at this time. A thorough search of available scientific literature and crystallographic databases did not yield a publicly available crystal structure for this specific compound.
The determination of intermolecular interactions such as hydrogen bond distances and angles, as well as the geometry of π-π stacking, is contingent upon the experimental data obtained from single-crystal X-ray diffraction analysis. Without the specific crystallographic information file (CIF) or published structural report for this compound, a detailed and scientifically accurate discussion of its crystal packing is not possible.
While studies on similarly substituted pyrazole (B372694) derivatives are available, extrapolating their specific intermolecular interactions to this compound would be speculative and would not meet the required standards of scientific accuracy for this article. The precise nature of the crystal packing is highly dependent on the interplay of all functional groups within the molecule and cannot be reliably predicted by analogy alone.
Therefore, the generation of data tables and a detailed discussion on the hydrogen bonding and π-π stacking for the title compound is precluded by the absence of the requisite primary crystallographic data.
Computational and Theoretical Investigations of 1 4 Fluorophenyl 1h Pyrazol 4 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of molecules to determine their properties. nih.gov For pyrazole (B372694) derivatives, DFT is employed to analyze geometric parameters, vibrational frequencies, frontier molecular orbitals, and charge distribution. tandfonline.comnih.gov
The first step in computational analysis is typically geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule by finding the lowest energy conformation. nih.gov For pyrazole derivatives, DFT methods like B3LYP with basis sets such as 6-311+G(2d,p) are used to calculate bond lengths, bond angles, and dihedral angles. tandfonline.com These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography for validation. researchgate.net
Vibrational frequency analysis is then performed on the optimized geometry. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching and bending of bonds, providing a detailed understanding of the molecule's dynamic behavior. researchgate.net For example, in studies of related fluorophenyl pyrazole compounds, C-F stretching vibrations are identified in the lower frequency range of the spectrum. researchgate.net
Table 1: Illustrative Geometric Parameters for Pyrazole Derivatives Note: The following data is for a related pyrazole derivative, 4-(3-(2-amino-3,5-dibromophenyl)-1-(4-nitrobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl)benzonitrile, and serves as an example of typical DFT calculations. nih.gov
| Parameter | Bond | Calculated Length (Å) |
| Bond Length | C3–N7 | 1.299 - 1.300 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. schrodinger.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. researchgate.net This analysis helps predict how the molecule will interact with other species and its potential for intramolecular charge transfer. malayajournal.org DFT calculations are routinely used to determine the energies of these orbitals for pyrazole compounds. researchgate.net
Table 2: Example Frontier Molecular Orbital Data for a Pyrazole Derivative Note: This data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, illustrating the application of FMO analysis. malayajournal.org
| Orbital | Energy (eV) |
| HOMO | -5.2822 |
| LUMO | -1.2715 |
| Energy Gap (ΔE) | 4.0106 |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution around a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. malayajournal.orgresearchgate.net The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values.
Typically, red regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential (electron-poor areas), which are favorable for nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential. malayajournal.org For pyrazole derivatives, MEP analysis can identify the most reactive parts of the molecule, such as the nitrogen atoms of the pyrazole ring or electronegative substituents, which are crucial for understanding intermolecular interactions like hydrogen bonding. nih.gov
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a biological target, such as a protein or enzyme, to form a stable complex. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov
Docking simulations calculate a scoring function, often expressed as binding affinity (in kcal/mol) or an inhibition constant (Ki), to estimate the strength of the ligand-receptor interaction. mdpi.com A lower binding energy value indicates a more stable and favorable interaction.
These simulations also reveal the specific interaction modes, such as:
Hydrogen bonds: Crucial for specificity and stability.
Hydrophobic interactions: Occur between nonpolar regions of the ligand and the receptor.
Van der Waals forces: General attractive or repulsive forces.
Electrostatic interactions: Between charged or polar groups.
For example, a molecular docking study of a fluorinated pyrazole derivative, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, against the human estrogen receptor alpha (ERα) predicted a strong binding affinity. mdpi.comsemanticscholar.org
Table 3: Example Docking Results for a Fluorophenyl Pyrazole Derivative against ERα mdpi.com
| Compound | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (nM) |
| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | -10.61 | 16.71 |
A significant outcome of molecular docking is the identification of the specific amino acid residues within the receptor's binding pocket that interact with the ligand. nih.gov Understanding these key interactions is vital for structure-activity relationship (SAR) studies and for optimizing ligand design to improve potency and selectivity.
For instance, crystallographic studies of a derivative related to the 1-(4-fluorophenyl)-1H-pyrazol-amine scaffold bound to the ATP binding pocket of p38 MAP kinase revealed a critical hydrogen bond. nih.gov The exocyclic amine of the inhibitor formed a unique hydrogen bond with the amino acid residue Threonine 106, an interaction believed to contribute significantly to the compound's selectivity for p38 kinase. nih.gov Similarly, docking studies on other pyrazole derivatives have identified interactions with key residues like Asp86 and Leu135 in the binding site of cyclin-dependent kinase 1 (CDK1). nih.gov
Conformational Analysis and Stereochemical Implications
Computational studies, particularly those employing crystallographic data from analogous structures, provide significant insight into the conformational preferences of 1-(4-fluorophenyl)-1H-pyrazol-4-amine. The molecule's structure is characterized by two key rings: a 4-fluorophenyl group and a pyrazole ring, connected by a carbon-nitrogen single bond. The spatial arrangement of these rings relative to each other is a critical aspect of its conformation.
Analysis of closely related compounds through X-ray crystallography reveals that the fluorophenyl and pyrazole rings are typically not coplanar. nih.govnih.gov The rotation around the single bond connecting the phenyl and pyrazole rings allows for various conformations. Theoretical calculations and experimental data from similar structures indicate that there is a significant dihedral angle between the planes of these two rings. For instance, in the crystal structure of 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile, the pyrazole ring forms a dihedral angle of 38.0° with the attached 4-fluorophenyl ring. nih.gov Similarly, a study of 1-(4-fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one found this angle to be 33.10°. nih.gov This consistent non-planar orientation in related molecules suggests that this compound also adopts a twisted conformation.
| Structural Feature | Parameter | Observed Value in Analogous Compounds | Reference |
|---|---|---|---|
| Ring Orientation | Dihedral Angle (Pyrazole/Fluorophenyl) | 38.0° | nih.gov |
| Ring Orientation | Dihedral Angle (Pyrazole/Fluorophenyl) | 33.10° | nih.gov |
Theoretical Exploration of Nonlinear Optical (NLO) Properties
Theoretical investigations into the nonlinear optical (NLO) properties of pyrazole derivatives are an active area of research, driven by the potential of these materials in optoelectronic applications. nih.govnih.gov While specific theoretical NLO data for this compound are not extensively documented, the NLO properties can be predicted and understood through computational methods like Density Functional Theory (DFT), which have been applied to numerous similar heterocyclic compounds. nih.govrsc.org
NLO properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser, leading to changes in the material's optical properties. Key parameters used to quantify NLO behavior at the molecular level are the linear polarizability (α) and the first-order hyperpolarizability (β). These properties are heavily dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT).
In this compound, the amine group (-NH₂) acts as a strong electron donor, while the fluorophenyl group can act as an electron-withdrawing moiety. This donor-acceptor framework, linked by the pyrazole ring, is a classic design for NLO-active molecules. Theoretical studies on analogous compounds often employ DFT calculations with functionals such as B3LYP or CAM-B3LYP to compute the α and β tensors. nih.govrsc.org For context, the calculated first hyperpolarizability (β) for some novel triazole derivatives, which are structurally related to pyrazoles, has been reported to be significant, with values such as 6.317 × 10⁻³⁰ esu. nih.gov Such studies indicate that pyrazole derivatives containing strong donor and acceptor groups are promising candidates for NLO materials. The theoretical exploration of this compound would likely reveal a substantial first hyperpolarizability value, making it a person of interest for further experimental NLO studies.
| Compound Class | NLO Parameter | Typical Calculated Values (esu) | Computational Method | Reference |
|---|---|---|---|---|
| Substituted Triazole Derivatives | Linear Polarizability (α) | 4.195 × 10⁻²³ | DFT | nih.gov |
| Substituted Triazole Derivatives | First Hyperpolarizability (β) | 6.317 × 10⁻³⁰ | DFT | nih.gov |
| Pyrimidine Derivative | Third-order Susceptibility (χ³) | Superior to known chalcones | DFT / IEM | nih.gov |
Structure Activity Relationship Sar Studies of 1 4 Fluorophenyl 1h Pyrazol 4 Amine Derivatives
Influence of Substituents on the Pyrazole (B372694) Ring System
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which can be functionalized at various positions to modulate the pharmacological profile of the resulting derivatives. nih.govnih.gov The nature, position, and orientation of substituents on this core structure are critical in defining the molecule's interaction with biological targets.
Role of the Amine Group Position and Substitution on Biological Activity
The position of the amino group on the pyrazole ring—be it at the C3, C4, or C5 position—is a critical determinant of the biological activity of aminopyrazole derivatives. nih.gov Each positional isomer directs its substituents in a unique three-dimensional orientation, which in turn affects the molecule's ability to bind to target enzymes or receptors. nih.gov
3-Aminopyrazoles (3APs): Derivatives with an amino group at the 3-position have been widely reported as anticancer and anti-inflammatory agents. nih.gov For instance, certain 4,5-diaryl-3-aminopyrazoles have been investigated as potential anticancer agents. nih.gov
4-Aminopyrazoles (4APs): The 4-amino-1-phenylpyrazole scaffold is a key component in several potent and selective kinase inhibitors. This substitution pattern is found in various drug candidates that target cyclin-dependent kinases (CDKs). nih.gov The amino group at the C4 position can participate in crucial hydrogen bonding interactions within the active site of target proteins.
5-Aminopyrazoles (5APs): The 5-aminopyrazole framework is highly versatile and has been extensively used in the development of inhibitors for kinases like p38 MAP kinase and Bruton's tyrosine kinase. nih.govnih.gov In a notable example, a series of 5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl ketones were developed as highly selective inhibitors of p38 MAP kinase. nih.gov X-ray crystallography revealed that the exocyclic amine at the 5-position forms a unique hydrogen bond with the side chain of threonine 106 in the ATP-binding pocket of p38α, a key interaction contributing to the compound's selectivity. nih.gov
Substitution on the exocyclic amine group also plays a pivotal role. While primary amines can act as hydrogen bond donors, N-alkylation or N-acylation can alter a compound's polarity, steric profile, and ability to form hydrogen bonds, often leading to significant changes in potency and selectivity. acs.org For example, in the development of anti-HIV agents from phenylpyrazole derivatives, the modification of an amino group was a key step in optimizing the lead compound. researchgate.net
Effects of Additional Substituents on the Pyrazole Core (e.g., Methyl groups)
The introduction of additional substituents onto the pyrazole ring, such as methyl groups, can significantly impact the biological activity of 1-(4-fluorophenyl)-1H-pyrazol-4-amine derivatives. These substituents can influence the molecule's properties in several ways:
Steric Effects: Even a small methyl group can introduce steric hindrance that may either enhance binding by promoting a favorable conformation or decrease activity by preventing the molecule from fitting into a binding pocket. nih.gov
Electronic Effects: Alkyl groups are weakly electron-donating, which can alter the electron density of the pyrazole ring and influence its interactions with biological targets. nih.gov
In structure-activity relationship studies of pyrazole-based kinase inhibitors, the presence and position of a methyl group have been shown to be critical. For instance, in a series of Bcr-Abl kinase inhibitors, the specific placement and stereochemistry of a methyl group on an adjacent ring were found to be the most favorable for activity compared to other alkyl substituents. nih.gov Similarly, in the development of inhibitors for Aurora A kinase, the strategic placement of substituents on the pyrazole ring was essential for achieving high potency. nih.gov
Impact of the 4-Fluorophenyl Moiety and its Modifications
Electronic and Steric Effects of Fluorine Substitution on Phenyl Ring
The substitution of a hydrogen atom with fluorine at the para-position of the phenyl ring is a common strategy in medicinal chemistry due to fluorine's unique properties. researchgate.net
Electronic Effects: Fluorine is the most electronegative element, and its presence on the phenyl ring exerts a strong electron-withdrawing inductive effect. researchgate.net This can alter the pKa of nearby functional groups and influence the molecule's ability to participate in hydrogen bonding or other electrostatic interactions with the target protein. nih.gov For instance, fluorine-substituted inhibitors have been shown to engage in favorable C–F···C=O interactions that enhance binding affinity. nih.gov
Steric Effects: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This minimal steric bulk allows it to act as a bioisostere of a hydrogen atom, often enabling the fluorinated compound to fit into the same binding sites as its non-fluorinated analog without significant steric clashes. researchgate.net
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block oxidative metabolism at that site, thereby increasing the compound's metabolic stability and half-life. researchgate.net
The 4-fluoro substitution on the N-phenyl ring is a common feature in many selective kinase inhibitors. SAR studies often reveal that this substitution is optimal for potency. For example, in the development of p38 MAP kinase inhibitors, the 4-fluorophenyl group was identified as a key feature for high affinity. nih.gov
Significance of Phenyl Ring Orientation and Dihedral Angles
A highly planar conformation between the pyrazole and the N-linked phenyl structures can be a key feature for selectivity. For example, in a class of aminopyrazole-based JNK3 inhibitors, the highly planar nature of the pyrazole and N-linked phenyl structures was found to better occupy the smaller active site of JNK3 compared to the larger active site of the related kinase p38, thus contributing to selectivity. nih.gov
The dihedral angle can be influenced by the presence of substituents on either ring. Bulky groups at the ortho-position of the phenyl ring or at the C5-position of the pyrazole ring can force the rings to twist relative to each other, leading to a loss of planarity and, potentially, a decrease in binding affinity and biological activity.
| Compound Class | Target | Observation on Dihedral Angle | Reference |
| Aminopyrazole Derivatives | JNK3 Kinase | Highly planar nature of pyrazole and N-linked phenyl structures contributed to selectivity over p38 kinase. | nih.gov |
| Thienyl-Pyrazoles | N/A (Crystal Structure) | Dihedral angles between the pyrazole ring and two different chlorophenyl rings were 13.5(3)° and 4.0(3)°, indicating near co-planarity. | nih.gov |
Stereochemical Influence on Potency and Selectivity
When substituents on the pyrazole ring or its associated moieties create a chiral center, the resulting enantiomers can exhibit significantly different biological activities. This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
The three-dimensional arrangement of atoms is crucial for the proper orientation of a molecule within a binding site. One enantiomer may fit perfectly, allowing for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions), while the other may fit poorly or not at all, resulting in lower potency or a complete lack of activity. mdpi.com
In the development of kinase inhibitors, stereochemistry is often a critical factor. For example, in a series of pyrazole-based LRRK2 inhibitors, it was found that a methyl group attached to an adjacent lactam ring with a specific stereochemical orientation was the most favorable for activity compared to other alkyl substituents or different orientations. nih.gov This highlights that both the presence and the precise spatial arrangement of a substituent are essential for optimal biological effect. Therefore, the synthesis and evaluation of individual enantiomers are often necessary to fully understand the SAR and to develop the most potent and selective therapeutic agents. mdpi.com
Regioisomeric Effects on Biological Activity Profiles
The spatial arrangement of substituents on the pyrazole core, known as regioisomerism, plays a critical role in determining the biological activity and target selectivity of this compound derivatives. The positioning of the amino group and other aryl moieties on the pyrazole ring can drastically alter the compound's interaction with biological targets, leading to significant variations in efficacy and pharmacological profiles.
The position of the amino group on the pyrazole scaffold—whether at the C3, C4, or C5 position—is a fundamental determinant of the molecule's biological properties. nih.gov While 3-aminopyrazoles and 5-aminopyrazoles are extensively studied scaffolds for various therapeutic targets like kinases and have shown potent anticancer and anti-inflammatory properties, 4-aminopyrazole derivatives represent a distinct class with their own unique SAR. nih.gov For instance, in the context of kinase inhibition, the exocyclic amine of a 5-aminopyrazole was found to form a crucial hydrogen bond with threonine 106 in the ATP binding pocket of p38 MAP kinase, a key interaction for selectivity. nih.gov Shifting this amino group to the C4 position, as in the parent compound of this article, would reorient this hydrogen bonding potential, likely altering the kinase selectivity profile.
Furthermore, the relative positions of other substituents on the pyrazole ring have profound effects. Studies on 1,3,4-triarylpyrazole derivatives have demonstrated that a regioisomeric switch of aryl groups can lead to a complete loss of activity against one target while conferring activity against others. For example, a 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-aryl-1H-pyrazol-5-amine was a potent inhibitor of p38α kinase. However, swapping the positions of the 4-fluorophenyl and pyridin-4-yl groups to yield a 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-aryl-1H-pyrazol-5-amine resulted in the loss of p38α inhibition, but the new analogue gained inhibitory activity against other kinases such as VEGFR2, Src, and B-RAF. nih.gov This dramatic change is attributed to the re-positioning of the pyridyl nitrogen, which, in the original compound, is perfectly located to accept a hydrogen bond from Met109 in the hinge region of p38α. The isomeric switch moves this nitrogen away from the optimal bonding distance. nih.gov
These findings underscore the high degree of structural and electronic precision required for potent biological activity. The orientation of hydrogen bond donors and acceptors, the spatial volume occupied by different groups, and the electronic distribution across the molecule are all significantly influenced by the regioisomeric arrangement of substituents.
| Regioisomeric Feature | Observation | Impact on Biological Activity | Reference |
|---|---|---|---|
| Position of Amino Group (C4 vs. C5) | The 5-amino group can form a key H-bond with the kinase hinge region (e.g., Thr106 in p38). | Alters kinase selectivity and potency. The 4-amino position presents a different vector for H-bonding. | nih.govnih.gov |
| Swapping Aryl Groups at C3 and C4 | Exchanging a 4-fluorophenyl group at C3 with a pyridin-4-yl group at C4. | Abolished p38α kinase inhibition but introduced inhibitory activity against VEGFR2 and Src kinases. | nih.gov |
| Substitution Pattern (1,5-Diaryl vs. 1,3-Diaryl) | 1,5-diarylpyrazoles are extensively studied as COX-2 inhibitors. | The 1,5-substitution pattern is crucial for creating the specific conformation needed to fit into the COX-2 active site. | nih.gov |
Development of Pharmacophore Models and Ligand Design Principles
The development of pharmacophore models and the application of ligand design principles are essential computational strategies for optimizing the therapeutic potential of this compound derivatives. These approaches help to distill the complex structure-activity relationship data into a set of key chemical features required for biological activity, guiding the rational design of new, more potent, and selective molecules.
A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. For pyrazole-based inhibitors, these models are often generated from a set of known active compounds. nih.gov Common features identified in pharmacophore models for pyrazole derivatives targeting kinases and other enzymes include:
Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyrazole ring are crucial hydrogen bond acceptors. For example, one of the pyrazole nitrogens frequently forms a hydrogen bond with the "hinge region" of a kinase's ATP binding site (e.g., with the amide backbone of residues like Met109 in p38α). nih.gov
Hydrogen Bond Donors (HBD): The amino group at the C4 position serves as a key hydrogen bond donor, forming interactions that can enhance potency and contribute to selectivity. nih.gov
Aromatic Rings (AR): The 1-(4-fluorophenyl) group and other aryl substituents typically occupy hydrophobic pockets within the target's binding site. These rings engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine. nih.gov
Hydrophobic Features (HY): Besides the main aromatic rings, other aliphatic or aromatic groups can be introduced to exploit additional hydrophobic regions of the binding site, thereby increasing ligand affinity.
By integrating these models and principles, medicinal chemists can design new derivatives of this compound with optimized interactions with their target, improved potency, and better drug-like properties. This computational-driven approach accelerates the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. nih.gov
| Pharmacophoric Feature | Description | Role in Ligand-Target Interaction | Example from Pyrazole Derivatives |
|---|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An electronegative atom (typically N or O) that can accept a hydrogen bond. | Anchors the ligand to the target, often in the hinge region of kinases. | Pyrazole ring nitrogen atoms. nih.gov |
| Hydrogen Bond Donor (HBD) | An electropositive hydrogen atom attached to an electronegative atom (e.g., in an -NH2 or -OH group). | Forms directional interactions that enhance binding affinity and selectivity. | The exocyclic 4-amino group. nih.gov |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system of π electrons. | Engages in π-π stacking and hydrophobic interactions with aromatic residues in the binding pocket. | The 1-(4-fluorophenyl) substituent. nih.gov |
| Hydrophobic Group (HY) | A nonpolar group that avoids contact with water. | Occupies hydrophobic pockets in the target protein, displacing water and increasing binding affinity. | Aryl or alkyl substituents at other positions of the pyrazole ring. nih.gov |
Emerging Research Directions and Future Outlook for 1 4 Fluorophenyl 1h Pyrazol 4 Amine
Design and Synthesis of Next-Generation Analogs with Tailored Biological Profiles
The core structure of 1-(4-fluorophenyl)-1H-pyrazol-4-amine serves as a versatile template for the design and synthesis of next-generation analogs with customized biological activities. Researchers are actively exploring modifications to this scaffold to develop compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. Modern synthetic methodologies, including microwave-assisted synthesis and multicomponent reactions, have enabled the efficient production of a diverse library of pyrazole (B372694) derivatives. researchgate.netmdpi.com
One promising direction is the development of potent and selective kinase inhibitors. For instance, by modifying the pyrazole core, a novel class of highly selective p38 MAP kinase inhibitors was discovered. nih.gov The synthesis and optimization of a series of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones led to the identification of compounds with excellent drug-like properties. nih.gov Another study focused on designing 1H-pyrazole-3-carboxamide derivatives as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), an attractive target for acute myeloid leukemia (AML). mdpi.com
Furthermore, novel series of 3-(4-fluorophenyl)-1H-pyrazole derivatives have been synthesized and evaluated for their potential as androgen receptor antagonists in prostate cancer. nih.gov These studies demonstrate that strategic structural modifications can fine-tune the biological profile of the parent compound for specific therapeutic targets.
| Compound/Analog Class | Therapeutic Target/Application | Key Research Finding |
| 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones | p38 MAP Kinase | Optimization led to an orally bioavailable and highly selective inhibitor. nih.gov |
| 1H-pyrazole-3-carboxamide derivatives | FLT3, CDK2/4 | Compound 8t showed strong activity against FLT3 and various FLT3 mutants. mdpi.com |
| 3-(4-fluorophenyl)-1H-pyrazole derivatives | Androgen Receptor | Compound 10e selectively inhibited LNCaP cell growth and downregulated PSA. nih.gov |
| Pyrazol-4-yl-1,2,4-triazole-3-thiol derivatives | EGFR/COX-2 | Designed as dual inhibitors for potential anticancer applications. nih.gov |
Advanced Mechanistic Investigations at the Molecular and Cellular Level
A deeper understanding of how this compound and its analogs interact with biological targets at the molecular and cellular level is crucial for their future development. Advanced analytical techniques are being employed to elucidate their mechanisms of action.
X-ray crystallography has been instrumental in revealing the binding modes of pyrazole-based inhibitors. For example, the crystal structure of a 5-amino-pyrazole derivative bound to the ATP-binding pocket of p38α MAP kinase revealed a unique hydrogen bond between the inhibitor's exocyclic amine and threonine 106 of the enzyme. nih.gov This specific interaction is believed to be a key contributor to the compound's high selectivity for p38. nih.gov Such detailed structural information is invaluable for the rational design of more potent and selective inhibitors.
Cell-based assays are also essential for understanding the cellular effects of these compounds. Studies on pyrazole derivatives as anticancer agents have investigated their ability to induce apoptosis and affect the cell cycle. nih.gov For instance, the evaluation of antiproliferative activity against various cancer cell lines helps to identify the most promising candidates for further development. nih.gov
Synergistic Integration of Computational and Experimental Methodologies in Compound Optimization
The convergence of computational modeling and experimental techniques is accelerating the optimization of this compound derivatives. nih.gov In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are being used to predict the binding affinities and biological activities of novel analogs before their synthesis.
Molecular docking studies have been used to investigate the binding affinity of newly synthesized fluorinated pyrazoles to the human estrogen alpha receptor (ERα), a target in breast cancer. mdpi.com These computational predictions help to prioritize which compounds to synthesize and test, thereby saving time and resources. Time-dependent density functional theory (TDDFT) has also been employed to rationalize the optical properties and ligand affinity of fluorinated bis(pyrazoles). rsc.org
This synergistic approach allows for a more rational and efficient drug discovery process. By combining computational predictions with experimental validation, researchers can more effectively optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
Exploration of Applications Beyond Traditional Medicinal Chemistry (e.g., in Material Science based on Optical Properties)
The unique chemical and physical properties of the this compound scaffold are opening up new avenues of research beyond traditional medicinal chemistry. researchgate.netchemimpex.comossila.com In particular, the optical properties of pyrazole derivatives are being explored for applications in material science.
Research has shown that pyrazoline derivatives can exhibit efficient broadband photoluminescence, covering almost the entire visible spectrum. researchgate.net These fluorescent properties make them promising candidates for the development of advanced materials, such as organic light-emitting diodes (OLEDs) and fluorescent sensors. nih.gov The incorporation of a fluorophenyl group can further modulate these optical properties. rsc.org
Furthermore, pyrazole-based compounds are being investigated for their potential use in the creation of novel polymers and coatings with enhanced thermal stability and mechanical properties. chemimpex.comchemimpex.com The versatility of the pyrazole ring allows for its incorporation into various polymer backbones, leading to materials with tailored characteristics.
| Application Area | Relevant Property | Potential Use |
| Material Science | Photoluminescence | Organic light-emitting diodes (OLEDs), fluorescent sensors. researchgate.netnih.gov |
| Material Science | Thermal & Mechanical Stability | Development of advanced polymers and coatings. chemimpex.comchemimpex.com |
| Agrochemicals | Biological Activity | Formulation of pesticides, herbicides, and fungicides. chemimpex.comchemimpex.com |
Development of this compound as Chemical Biology Tools and Probes
The inherent properties of this compound and its derivatives, particularly their fluorescent capabilities, make them excellent candidates for development as chemical biology tools and probes. nih.gov These tools are essential for studying complex biological processes in real-time and within living cells.
Fluorescent pyrazole derivatives can be designed to act as probes for bioimaging applications. nih.gov Their good membrane permeability and biocompatibility make them suitable for labeling subcellular structures and detecting specific ions or small molecules. nih.gov For example, pyrazole-based probes have been developed for the detection of copper ions and reactive oxygen species. nih.gov
By attaching specific targeting moieties to the fluorescent pyrazole core, researchers can create probes that selectively bind to particular proteins or cellular components. This allows for the visualization and tracking of these targets within their native environment, providing valuable insights into their function and dynamics. The high synthetic versatility of the pyrazole scaffold is a significant advantage in the design of such customized probes. nih.gov
Q & A
Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-1H-pyrazol-4-amine, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves multi-step reactions, starting with the condensation of 4-fluorophenylhydrazine with β-keto esters or nitriles, followed by cyclization under acidic or basic conditions . Key parameters include temperature control (60–100°C) and solvent selection (e.g., ethanol or DMF). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the pyrazole ring and fluorophenyl substituents . High-resolution mass spectrometry (HRMS) confirms molecular weight . For structural elucidation, single-crystal X-ray diffraction using SHELXL (e.g., triclinic P1 space group, α/β angles ~79–111°) provides atomic-level resolution .
Q. What storage conditions are necessary to maintain the compound’s stability?
Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent degradation via hydrolysis or oxidation . Purity should be monitored periodically via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How does the fluorophenyl moiety influence the compound’s binding affinity to biological targets?
The fluorine atom enhances electronegativity and lipophilicity, improving interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Competitive binding assays (SPR or ITC) reveal dissociation constants (Kd) in the nanomolar range, with fluorination increasing selectivity over non-fluorinated analogs .
Q. What methodologies are recommended for studying interactions between this compound and protein targets?
Use surface plasmon resonance (SPR) for real-time binding kinetics or isothermal titration calorimetry (ITC) for thermodynamic profiling . Co-crystallization with target proteins (e.g., kinases) followed by refinement in SHELX validates binding modes .
Q. How can structural ambiguities in crystallographic data be resolved during refinement?
SHELXL’s robust least-squares algorithms and electron density maps (e.g., maps) help resolve disordered regions. Constraints for fluorine atoms (e.g., anisotropic displacement parameters) improve model accuracy . High-resolution data (≤1.0 Å) reduces R-factor discrepancies (<0.07) .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?
Molecular docking (AutoDock Vina) with crystal structures (PDB IDs from ) predicts binding poses. QSAR models using descriptors like logP and topological polar surface area (TPSA) estimate bioavailability and blood-brain barrier penetration .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Systematic substitution at the pyrazole C3/C5 positions with electron-withdrawing groups (e.g., –CF₃) or heterocycles (e.g., pyridinyl) enhances inhibitory potency against target enzymes . In vitro assays (IC₅₀ measurements) guide iterative design .
Q. What strategies mitigate synthetic byproducts during large-scale preparation?
Optimize stoichiometry (1:1.2 molar ratio of hydrazine to ketone precursor) and employ flow chemistry for precise temperature control, reducing side reactions like over-alkylation .
Q. How can researchers validate the compound’s purity and identity in multi-step syntheses?
Combine LC-MS for trace impurity detection (≥95% purity) and 2D NMR (HSQC/HMBC) to confirm connectivity . Cross-validate crystallographic data (e.g., C–C bond lengths: 1.35–1.48 Å) with DFT-optimized structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
